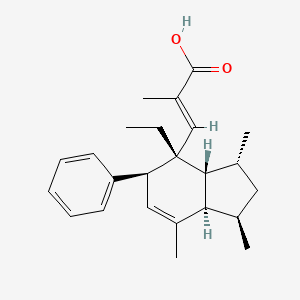![molecular formula C17H23NO2 B1259617 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1259617.png)
8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- is a tropane derivative known for its significant pharmacological properties. Tropane alkaloids, including this compound, are characterized by their bicyclic structure, which includes a tropane ring. These compounds are primarily found in the Solanaceae and Erythroxylaceae families .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- typically involves the construction of the tropane ring followed by the introduction of the p-tolyl group. One common method is the classical Willstätter synthesis, which constructs the tropane ring. This is followed by a Suzuki coupling reaction to introduce the aryl group at position 3 .
Industrial Production Methods: Industrial production methods for tropane alkaloids often involve biotechnological approaches, including tissue culture and microbial biosynthesis. These methods are advantageous due to their scalability and sustainability .
化学反应分析
Types of Reactions: 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
科学研究应用
8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of tropane alkaloids and their derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to neurotransmitter transporters.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including its effects on the central nervous system.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other biologically active molecules
作用机制
The mechanism of action of 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- involves its interaction with neurotransmitter transporters, particularly the dopamine transporter. By binding to this transporter, the compound inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action is similar to that of cocaine, although the specific binding affinities and effects may differ .
相似化合物的比较
Cocaine: Both compounds share a similar tropane structure and mechanism of action but differ in their specific chemical modifications and pharmacological effects.
Scopolamine: Another tropane alkaloid with significant pharmacological properties, primarily used for its anticholinergic effects.
Uniqueness: 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 8-methyl-3-(4-methylphenyl)-, methyl ester, (1R,2S,3S,5S)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit dopamine reuptake makes it a valuable compound for research into the central nervous system and potential therapeutic applications .
属性
分子式 |
C17H23NO2 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
methyl (1R,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14?,15+,16?/m0/s1 |
InChI 键 |
MMKZDDDDODERSJ-JWMHWRSXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2C[C@@H]3CC[C@H](C2C(=O)OC)N3C |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C |
同义词 |
3-(4-methylphenyl)tropane-2-carboxylic acid methyl ester 8-methyl-3-(4-methylphenyl)-8-azabicyclo(3.2.1)octane-2-carboxylate RTI 32 RTI-32 RTI-COC 32 RTI-COC 32 methyl-(11C) ester, (1R-(exo,exo)) RTI-COC-32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)
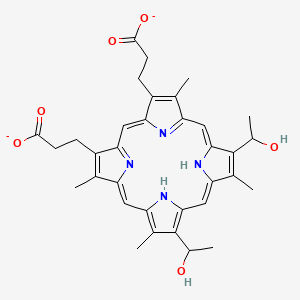
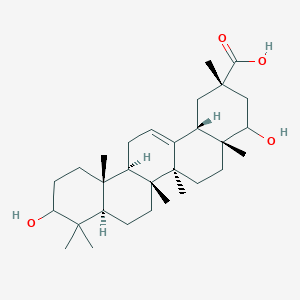
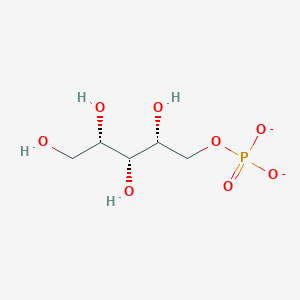

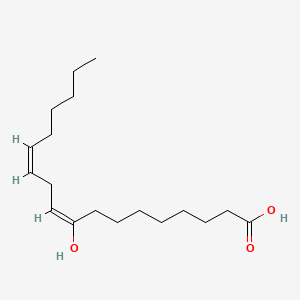
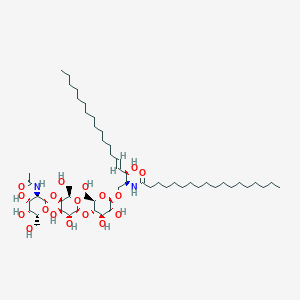
![[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate](/img/structure/B1259545.png)
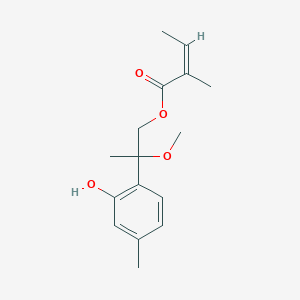
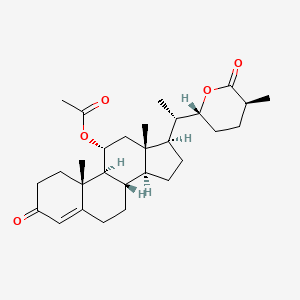
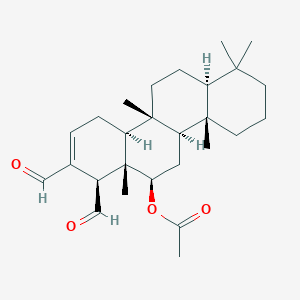
![Cabazitaxel-[d6]](/img/structure/B1259552.png)
